蓖麻毒蛋白

描述

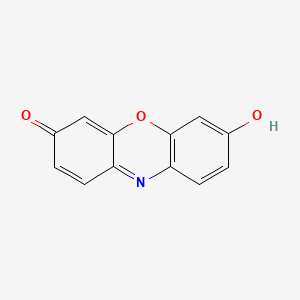

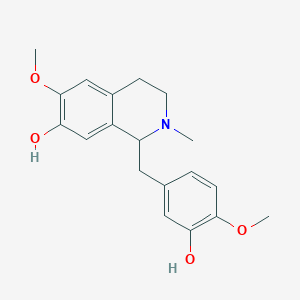

Ricinine is a toxic alkaloid found in the castor plant . It can serve as a biomarker of ricin poisoning . It was first isolated from the castor seeds by Tuson in 1864 . Ricinine has insecticidal effects .

Synthesis Analysis

The reaction of primary amines with the ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate in the presence of sodium ethoxide produced N-derivatives of Ricinine .Molecular Structure Analysis

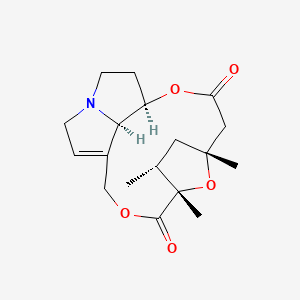

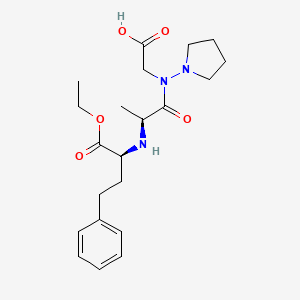

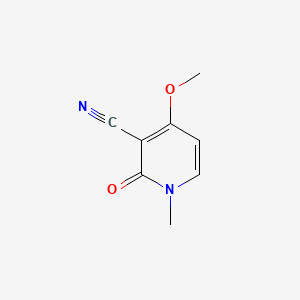

Ricinine’s molecular structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecular formula of Ricinine is C8H8N2O2 .Chemical Reactions Analysis

Ricinine sublimes between 170 and 180 °C at 20 mmHg . It does not form salts, and is precipitated in iodine or mercuric chloride solutions, but not in Mayer’s reagent . It can be hydrolyzed to methanol and ricininic acid by alkali .Physical And Chemical Properties Analysis

Ricinine has a molar mass of 164.164 g·mol−1 . It has a melting point of 200 °C (392 °F; 473 K) . It sublimes between 170 and 180 °C at 20 mmHg .科学研究应用

Synthesis of Ricinine and Its Analogues

Ricinine is an alkaloid of Ricinus communis that displays numerous biological properties . It can be synthesized by the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines . This method allows for the preparation of the butyl, octyl, benzyl, methylbenzyl, and the derivatives of biologically active tryptamine and histidine .

Insecticidal Properties

Ricinine exhibits insecticidal properties and is used against leaf-cutting ant (Atta sexdens rubropilosa) . This makes it a potential natural alternative to synthetic pesticides.

Medical Applications

In the field of medicine, Ricinine has several applications:

- Cardiotonic Properties : It inhibits the cellular entry of calcium ions and displays cardiotonic properties .

- Analgesic Properties : Ricinine also has analgesic properties .

- Anti-leukemic Properties : It has been found to have anti-leukemic properties .

Extraction from Ricinus Communis Leaves

Ricinine can be extracted from Ricinus communis leaves using a microwave-assisted extraction (MAE) method . This method is fast and allows for the recovery of ricinine from R. communis leaves .

Antioxidant Activity

Ricinine is known to possess strong antioxidant activity . This makes it potentially useful in the prevention of diseases caused by oxidative stress.

Potential Weapon

Due to its potency and lethality, particularly when inhaled, Ricinine can be used as a weapon . However, this application is not ethical or legal.

安全和危害

作用机制

Target of Action

Ricinine, a toxic alkaloid found in the castor plant, primarily targets the nervous system . It has been reported to have insecticidal effects . Ricinine derivative 3-carboxy-4-methoxy-N-methyl-2-pyridone has been found to downregulate protein tyrosine phosphatase 1B, which is considered a therapeutic target for the treatment of type 2 diabetes .

Mode of Action

It is known that ricinine has a significant impact on the nervous system, leading to convulsions and subsequent death in experimental mice models . The mechanism of action is hypothesized to be increased release of glutamate and inhibition of the postsynaptic γ .

Biochemical Pathways

Ricinine is involved in the de novo pathway for pyridine nucleotide biosynthesis in castor beans . Quinolinic acid, an intermediate in this pathway, is crucial for the synthesis of pyridine nucleotides, which are essential for various biochemical reactions .

Pharmacokinetics

It’s known that ricinine can serve as a biomarker of ricin poisoning . The LD50 values for ricinine were determined at 3 g/kg upon oral incorporation and 340 mg/kg upon intraperitoneal application . Ricinine is stable in human urine when heated up to 90 °C for 1 h as well as upon storage at 25 °C, 5 °C, or − 20 °C for 3 weeks .

Result of Action

Ricinine’s primary result of action is its toxic effects, particularly its neurotoxicity. In experimental mice models, ricinine causes convulsions and subsequent death . It also has insecticidal effects .

Action Environment

The action of ricinine can be influenced by environmental factors. For instance, the temperature can affect the stability of ricinine . .

属性

IUPAC Name |

4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETSAYFQSGAEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200412 | |

| Record name | Ricinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.7 mg/mL at 10 °C | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ricinine | |

CAS RN |

524-40-3 | |

| Record name | Ricinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ricinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RICININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ricinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ricinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RICININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130UFS7AE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201.5 °C | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ricinine?

A1: Ricinine has the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [, ]

Q2: What spectroscopic data is available for ricinine?

A2: Ricinine has been characterized using various spectroscopic techniques, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about its structural features, functional groups, and fragmentation patterns. [, , , ]

Q3: What are the known biological activities of ricinine?

A3: Research suggests ricinine possesses insecticidal activity against various pests, including the brown planthopper (Nilaparvata lugens) and the two-spotted spider mite (Tetranychus urticae). [, , , ] It also demonstrates antifungal properties against certain plant pathogens, such as Pyricularia grisea (rice blast) and Erysiphe graminis (barley powdery mildew). [, ] Some studies suggest potential hepatoprotective properties, but further research is needed. []

Q4: How does ricinine exert its insecticidal effects?

A4: While the exact mechanism of action remains unclear, research indicates that the cyano group in ricinine's structure plays a crucial role in its insecticidal activity. [] Modifications to this group significantly reduce its effectiveness against insects like the Aedes albopictus Skuse mosquito. []

Q5: Can ricinine be used as a biomarker for ricin exposure?

A5: Yes, ricinine is considered a useful biomarker for ricin exposure. Although not toxic itself at levels typically observed, its presence in biological samples like urine or blood can indicate exposure to castor beans and, therefore, potential ricin exposure. [, , , , ]

Q6: Is ricinine metabolized in the castor bean plant?

A6: Yes, research utilizing carbon-14 labeled ricinine (ricinine-3,5-(14)C) demonstrated that the castor bean plant can metabolize ricinine. This metabolism results in a decrease in ricinine levels over time and the production of respiratory carbon dioxide ((14)CO(2)). [, ]

Q7: What is the toxicity profile of ricinine?

A7: Ricinine is mildly toxic, with the degree of toxicity varying depending on the route of administration and the species exposed. While generally considered less toxic than ricin, high doses can still lead to adverse effects. [, ] In mice, ricinine exhibits central nervous system effects, including memory enhancement at lower doses and seizures at higher doses. []

Q8: What analytical techniques are used to quantify ricinine?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and mass spectrometry (MS), is commonly employed for ricinine analysis. These methods offer sensitivity, selectivity, and accuracy in quantifying ricinine in various matrices, including plant material, food, and biological samples. [, , , , ]

Q9: What are the challenges in developing ricinine-based pesticides?

A9: While ricinine exhibits insecticidal activity, its efficacy can be limited compared to synthetic pesticides. Additionally, ensuring its safety for non-target organisms and the environment poses a significant challenge in developing ricinine-based biopesticides. [, ]

Q10: What are some current research areas related to ricinine?

A10: Ongoing research focuses on several aspects of ricinine, including:

- Optimization of extraction methods: Researchers are exploring techniques like ultrasonic-microwave synergistic extraction (UMSE) and microwave-assisted extraction (MAE) to improve ricinine extraction yields from castor plant material. [, ]

- Structure-activity relationship studies: Synthesizing and evaluating ricinine derivatives to understand the impact of structural modifications on biological activity, particularly for developing more potent and selective insecticidal or antifungal agents. [, , ]

- Developing sensitive analytical methods: Improving detection limits and accuracy in quantifying ricinine in complex matrices like food and biological samples are crucial for toxicological and biomonitoring purposes. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。